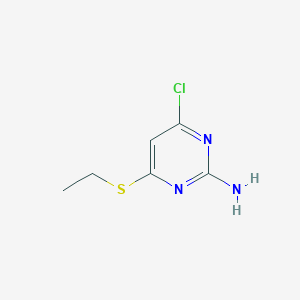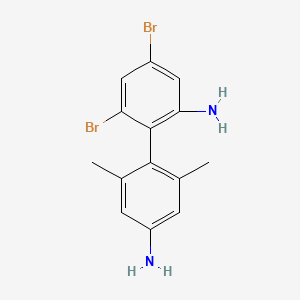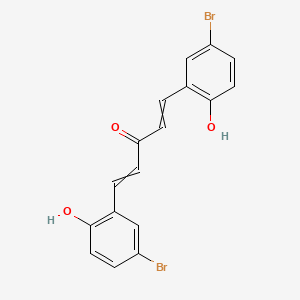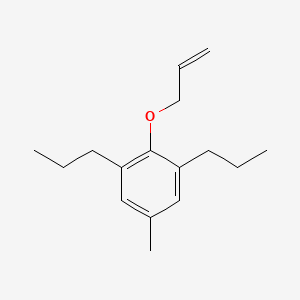
4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether is an organic compound with the molecular formula C16H24O. This compound is characterized by its ether functional group and a phenyl ring substituted with methyl and propyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether can be achieved through several methods. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form new carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-2,6-dipropylphenyl prop-2-en-1-yl ether can be compared with other similar compounds, such as:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: This compound has a similar ether functional group and phenyl ring substitution pattern.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also contains a phenyl ring with similar substitutions and exhibits similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
5397-51-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
5-methyl-2-prop-2-enoxy-1,3-dipropylbenzene |
InChI |
InChI=1S/C16H24O/c1-5-8-14-11-13(4)12-15(9-6-2)16(14)17-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3 |
InChI Key |
BIXFNNCEDXXUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
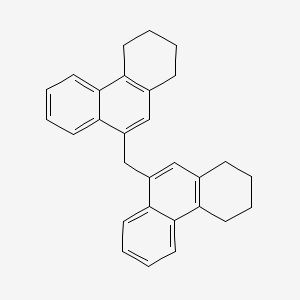
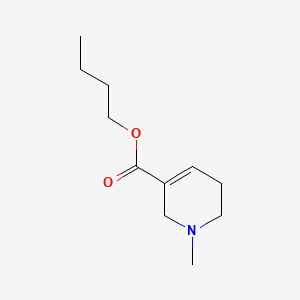

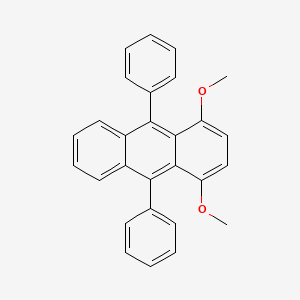


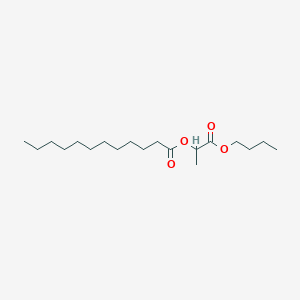
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

